molecular formula C7H4ClF3N2O B1351139 2-Chloro-4-(trifluoromethyl)nicotinamide CAS No. 886762-28-3

2-Chloro-4-(trifluoromethyl)nicotinamide

Cat. No.: B1351139
CAS No.: 886762-28-3
M. Wt: 224.57 g/mol
InChI Key: MHZFYGMDUWFDLU-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

2-Chloro-4-(trifluoromethyl)nicotinamide is a specialized heterocyclic compound that holds considerable significance in synthetic and medicinal chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to the development of a vast array of functional molecules. The pyridine (B92270) ring, a core component of this compound, is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov

The introduction of specific substituents onto the pyridine scaffold, such as a chlorine atom and a trifluoromethyl (CF3) group, dramatically influences the molecule's physicochemical and biological properties. The strategic placement of these functional groups in this compound makes it a valuable intermediate or building block for creating more complex molecules with tailored activities. Its significance lies in its potential to serve as a starting point for the synthesis of novel compounds in crop protection and drug discovery. researchgate.netnih.gov The field of heterocyclic chemistry continually seeks such versatile scaffolds to explore new chemical space and develop next-generation active ingredients. mdpi.com

Role of Nicotinamide (B372718) and Trifluoromethylated Pyridine Scaffolds in Advanced Chemical Research

The structure of this compound combines two highly important chemical scaffolds: nicotinamide and trifluoromethylated pyridine. Each contributes unique and desirable properties that are actively exploited in advanced chemical research.

Nicotinamide Scaffold: Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.gov Beyond its fundamental biological role in cellular metabolism, the nicotinamide structure is a recognized pharmacophore. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including cancer chemoprevention and therapy. nih.gov In agrochemical research, the nicotinamide skeleton is a component of successful fungicides, such as boscalid, which acts by inhibiting succinate (B1194679) dehydrogenase in fungi. nih.govnih.gov The amide group of nicotinamide is a key functional handle, capable of forming crucial hydrogen bonds with biological targets. mdpi.com

Pyridine rings substituted with a trifluoromethyl group (TFMP) are particularly prevalent in crop protection products, forming the active fragment in numerous commercialized fungicides, herbicides, and insecticides. researchgate.netacs.org Research has shown that TFMP derivatives often exhibit superior biological activity compared to their non-fluorinated analogues. researchoutreach.org For instance, the insecticide Flonicamid (B1672840) contains a 4-(trifluoromethyl)nicotinamide (B149125) core structure and is effective against aphids. researchoutreach.orgdrugfuture.com The development of efficient chemical processes to produce TFMP intermediates has made these valuable building blocks more accessible for research and development. researchgate.netresearchgate.net

The combination of these two scaffolds in one molecule provides a platform for developing new active ingredients that leverage the advantageous properties of both the nicotinamide core and the trifluoromethylated pyridine ring.

Below is a table summarizing the key properties and roles of these scaffolds.

ScaffoldKey FeaturesRole in Advanced ResearchRepresentative Examples
Nicotinamide - Vitamin B3 derivative- Precursor to NAD+- Hydrogen bonding capability- Pharmacophore in drug design- Core of antifungal agents- Investigated in cancer therapyBoscalid (Fungicide) nih.gov
Trifluoromethylated Pyridine - High metabolic stability- Strong electron-withdrawing nature- Enhanced lipophilicity- Key structural motif in agrochemicals- Improves pharmacokinetic profiles- Enhances biological activityFlonicamid (Insecticide) researchoutreach.org

Scope and Research Objectives for this compound

The primary scope of research involving this compound centers on its utility as a key chemical intermediate for the synthesis of novel, biologically active compounds. The specific arrangement of its functional groups—a reactive chlorine atom, a stabilizing trifluoromethyl group, and a versatile amide function—makes it an attractive starting material for structural elaboration.

The main research objectives for this compound include:

Synthesis of Novel Derivatives: To utilize the 2-chloro position for nucleophilic substitution reactions, allowing the introduction of a wide variety of other functional groups and molecular fragments. This enables the creation of libraries of new compounds for biological screening. nih.govresearchgate.net

Development of Agrochemicals: To design and synthesize new insecticides, fungicides, and herbicides. Research aims to discover compounds with improved potency, a broader spectrum of activity, or novel modes of action by building upon the trifluoromethylnicotinamide core, a strategy that has proven successful with compounds like Flonicamid. researchoutreach.orgherts.ac.uk

Exploration in Medicinal Chemistry: To create new drug candidates by incorporating the scaffold into larger molecules. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the nicotinamide portion can interact with specific biological targets, making it a promising fragment for pharmaceutical development. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of this compound and evaluate how these changes affect the biological activity of the resulting compounds. These studies are crucial for optimizing lead compounds to achieve higher efficacy and better properties. nih.gov

The ultimate goal is to leverage the unique chemical characteristics of this compound to discover and develop new chemical entities that can address challenges in agriculture and human health.

The physicochemical properties of the parent compound, 4-(Trifluoromethyl)nicotinamide, provide a baseline for understanding its derivatives.

PropertyValue
Molecular Formula C7H5F3N2O
Molecular Weight 190.12 g/mol nih.gov
Common Name Flumetnicam nih.gov
Role Metabolite of Flonicamid nih.gov
CAS Number 158062-71-6 scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZFYGMDUWFDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382189
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-28-3
Record name 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Nicotinamide and Its Precursors/analogs

Strategies for Halogenation and Trifluoromethylation of Pyridine (B92270) Rings

The pyridine ring's inherent electron-deficient nature presents unique challenges for the introduction of substituents. Therefore, specialized methods are required for both chlorination and trifluoromethylation.

The placement of a chlorine atom at the 2-position of the nicotinamide (B372718) structure is a critical step. One common approach involves the use of 2-chloronicotinic acid as a starting material. This precursor can be subjected to chlorination using reagents like thionyl chloride, which facilitates the subsequent amidation. google.com In some synthetic routes, 2-chloro-3-trichloromethylpyridine undergoes a reaction with water in the presence of a catalyst to form 2-chloronicotinoyl chloride, which can then be directly used for amidation. google.com

Another route to a chlorinated pyridine precursor starts with the cyclization of vinyl n-butyl ether and trimethylphosphonoacetate to form 2-hydroxy-4-trifluoromethyl pyridine. This intermediate is then chlorinated to yield 2-chloro-4-trifluoromethyl pyridine. google.com

Starting MaterialChlorinating AgentProduct
2-hydroxynicotinic acidThionyl chloride2-chloronicotinic acid
2-hydroxy-4-trifluoromethyl pyridineThionyl chloride2-chloro-4-trifluoromethyl pyridine

The trifluoromethyl group is a key functional group in many modern pharmaceuticals and agrochemicals. Its introduction into the pyridine ring can be achieved through various methods. For pyridine derivatives, there are established methods for selective trifluoromethylation at the 2- and 4-positions. chemistryviews.org One approach involves the nucleophilic activation of pyridine derivatives through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. nih.govacs.org

A common strategy for synthesizing trifluoromethylpyridines involves the chlorination and subsequent fluorination of picoline. nih.gov While radical trifluoromethylation can be used, it often suffers from low regioselectivity. chemistryviews.org Nucleophilic trifluoromethylation offers a more controlled alternative. chemistryviews.org For instance, 3-position-selective trifluoromethylation has been achieved by activating pyridine derivatives through hydrosilylation and then reacting them with a nucleophilic CF3 source like Togni Reagent I. chemistryviews.org

Reagent TypeExample ReagentPosition Selectivity
Electrophilic(Not specified)2- and 4-positions
NucleophilicTogni Reagent I3-position

Amidation and Condensation Reactions in Nicotinamide Derivative Formation

The final step in the synthesis of 2-Chloro-4-(trifluoromethyl)nicotinamide is the formation of the amide bond. This is typically achieved by reacting the corresponding carboxylic acid or its activated derivative with an amine.

A widely used method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine. For example, 2-chloronicotinic acid can be treated with thionyl chloride to form the acyl chloride, which is then aminated. google.com Coupling agents can also be employed to facilitate the direct reaction between a carboxylic acid and an amine. google.com The choice of method depends on the specific substrate and desired reaction conditions.

Reaction TypeReagentsKey Intermediate
Acyl Chloride FormationThionyl chloride, Oxalyl chlorideAcyl chloride
Direct CondensationCoupling agents (e.g., DCC, EDC)Activated ester

Precursor Synthesis and Intermediate Derivatization

The availability of key precursors is paramount for the efficient synthesis of the target molecule. The primary precursors for this compound are 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and 4-(trifluoromethyl)nicotinic acid.

Several synthetic routes to 2-chloro-4-(trifluoromethyl)pyridine have been developed. One method starts with vinyl n-butyl ether, which is converted to 4-butoxy-1,1,1-trifluoro-3-en-2-one. This intermediate then reacts with trimethylphosphonoacetate to form a dihydropyridine, which is subsequently oxidized and chlorinated. google.comsmolecule.com Another approach involves the synthesis from 2-chloro-4-iodopyridine. chemicalbook.com

Starting MaterialKey Intermediates
Vinyl n-butyl ether4-butoxy-1,1,1-trifluoro-3-en-2-one, 2-hydroxy-4-trifluoromethyl pyridine
2-chloro-4-iodopyridine(Direct conversion)

4-(Trifluoromethyl)nicotinic acid is a crucial intermediate for many agrochemicals, including the insecticide flonicamid (B1672840). chemicalbook.comjst.go.jp One synthetic pathway involves the hydrolysis of 4-(trifluoromethyl)nicotinamide (B149125). chemicalbook.com Another route starts from 3-cyanopyridine, which is reacted with butyllithium and then bromotrifluoromethane to yield 4-trifluoromethyl-3-cyanopyridine. This intermediate is then hydrolyzed to the desired nicotinic acid. patsnap.com

A different approach utilizes ethyl trifluoroacetoacetate and cyanoacetamide, which undergo cyclization, chlorination, cyanohydrolysis, and catalytic hydrogenolysis to produce 4-(trifluoromethyl)nicotinic acid. patsnap.com Additionally, a method starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile has been reported. google.com

Starting Material(s)Key Steps
4-(trifluoromethyl)nicotinamideHydrolysis
3-cyanopyridineLithiation, Trifluoromethylation, Hydrolysis
Ethyl trifluoroacetoacetate, CyanoacetamideCyclization, Chlorination, Cyanohydrolysis, Hydrogenolysis
Trifluoroacetyl chloride, Vinyl ethyl ether, 3-amino acrylonitrileAcylation, Cyclization, Hydrolysis

Advanced Synthetic Approaches and Process Optimization

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound and its analogs, several one-pot methodologies have been explored.

A notable one-pot method for the synthesis of 2-chloro-N-(2,4-difluorophenyl) nicotinamide involves the reaction of 2-chloro-3-trichloromethylpyridine with water in the presence of a catalyst to form 2-chloronicotinoyl chloride. google.com This intermediate is then directly aminated with 2,4-difluoroaniline without the need for isolation, streamlining the process. google.com While not specific to the 4-(trifluoromethyl) analog, this approach highlights the potential for one-pot transformations in the synthesis of related structures.

More directly, a one-pot synthesis for this compound has been described, reacting 4-(trifluoromethyl)nicotinic acid with chloroacetonitrile in the presence of an acid-binding agent, which reportedly achieves high conversion rates and yields. smolecule.com

Furthermore, the general synthesis of nicotinamides from nicotinic acids has been achieved through direct, one-step coupling using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com This approach, while demonstrated for other nicotinamide derivatives, could be adapted for a one-pot synthesis of the target molecule from 4-(trifluoromethyl)nicotinic acid.

The following table summarizes key aspects of one-pot synthetic strategies relevant to this compound and its analogs.

Starting MaterialReagentsKey TransformationProductReference
2-chloro-3-trichloromethylpyridine1. Water, Catalyst 2. 2,4-difluoroanilineIn-situ formation of acid chloride followed by amination2-chloro-N-(2,4-difluorophenyl) nicotinamide google.com
4-(trifluoromethyl)nicotinic acidChloroacetonitrile, Acid-binding agentDirect conversion to the target moleculeThis compound smolecule.com
Nicotinic acidMono-thiocarbohydrazones, EDCDirect amide couplingNicotinamides mdpi.com

Cyclocondensation and Building Block Strategies for Trifluoromethylpyridine Derivatives

The construction of the trifluoromethyl-substituted pyridine ring is a critical aspect of the synthesis of this compound. Cyclocondensation reactions utilizing trifluoromethyl-containing building blocks are a common and effective strategy.

Several key building blocks are frequently employed in the synthesis of trifluoromethylpyridine (TFMP) derivatives. These include:

Ethyl 4,4,4-trifluoroacetoacetate

Trifluoroacetyl chloride

Vinyl ethyl ether

3-Amino acrylonitrile

One patented method for producing 4-trifluoromethyl nicotinic acid, a direct precursor to the target molecule, involves the reaction of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile through acylation, cyclization, and hydrolysis reactions. google.com This approach benefits from readily available and inexpensive raw materials. google.com Another route utilizes the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent transformations to yield 4-trifluoromethylnicotinic acid.

A modern approach to constructing the pyridine ring involves reacting vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one. smolecule.com This intermediate is then cyclized with trimethylphosphonoacetate under basic conditions to generate a dihydropyridine, which is subsequently oxidized and chlorinated to yield 2-chloro-4-(trifluoromethyl)pyridine, a key intermediate that can be converted to the final nicotinamide product. smolecule.com

The table below outlines some of the key building blocks and the resulting trifluoromethylpyridine derivatives.

Trifluoromethyl-Containing Building BlockCo-reactant(s)Key Intermediate/ProductReference
Trifluoroacetyl chlorideVinyl ethyl ether, 3-amino acrylonitrile4-trifluoromethyl nicotinic acid google.com
Ethyl 4,4,4-trifluoroacetoacetateCyanoacetamide2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
Vinyl n-butyl etherTrifluoroacetic anhydride, Trimethylphosphonoacetate2-chloro-4-(trifluoromethyl)pyridine smolecule.com

Scalability Considerations in Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost-effectiveness, safety, and environmental impact. For the synthesis of this compound and its precursors, scalability is a key consideration.

Patented methods for the synthesis of 4-trifluoromethyl nicotinic acid provide insights into large-scale production. For instance, a method starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile is described as suitable for industrial production due to its use of cheap and readily available raw materials, simple operation, and high yield. google.com The process involves acylation, cyclization, and hydrolysis, with specific examples detailing the quantities of reactants for larger-scale batches. google.com

Another patent describes the preparation of 4-trifluoromethyl nicotinic acid with yields up to 98.3% on a scale involving 172.1 g of the 4-trifluoromethyl nicotinonitrile precursor. google.com The hydrolysis of 4-(trifluoromethyl)nicotinamide to 4-(trifluoromethyl)nicotinic acid has also been described on a multi-gram scale, indicating the feasibility of this transformation in a larger-scale setting. chemicalbook.com

The choice of reagents and reaction conditions is critical for scalability. For example, the use of thionyl chloride for the preparation of nicotinoyl chloride from nicotinic acid is a common laboratory method but may present challenges on an industrial scale due to its hazardous nature. mdpi.com Alternative, safer activating agents or catalytic methods are often preferred for large-scale production. The development of continuous flow processes for the synthesis of nicotinamide derivatives is also an area of active research, offering potential advantages in terms of safety, efficiency, and scalability.

The following table highlights key scalability aspects for the synthesis of 4-trifluoromethyl nicotinic acid.

Synthetic StepReactantsScale/YieldKey Scalability FeatureReference
Acylation/Cyclization/HydrolysisTrifluoroacetyl chloride, Vinyl ethyl ether, 3-amino acrylonitrileIndustrial ProductionUse of inexpensive and readily available raw materials google.com
Hydrolysis4-trifluoromethyl nicotinonitrile, Sodium hydroxide187.9 g product (98.3% yield)High-yielding final step on a significant scale google.com
Hydrolysis4-(trifluoromethyl)nicotinamide, Sodium hydroxide9.5 g starting materialDemonstrates feasibility of precursor conversion chemicalbook.com

Chemical Reactivity and Derivatization Studies of 2 Chloro 4 Trifluoromethyl Nicotinamide

Reactivity of the Nicotinamide (B372718) Moiety

The nicotinamide core, a pyridine (B92270) ring bearing a carboxamide group, is a crucial element in various biological and chemical transformations. Its reactivity is centered around the pyridine ring's aromatic character and the potential for reactions involving the amide group.

The nicotinamide moiety, particularly in its reduced forms like in nicotinamide adenine (B156593) dinucleotide (NADH), is a cornerstone of biological redox reactions, where it undergoes oxidation. wikipedia.orgacs.org While specific oxidative studies on 2-Chloro-4-(trifluoromethyl)nicotinamide are not extensively documented, the general principles of nicotinamide chemistry suggest that the pyridine ring is relatively resistant to oxidation under standard conditions due to its electron-deficient nature. This electron deficiency is further intensified by the presence of the electron-withdrawing chloro and trifluoromethyl substituents.

However, under more forcing conditions or with potent oxidizing agents, transformations can occur. For instance, reaction with ozone has been shown to degrade the nicotinamide ring. nih.gov The oxidation of the nicotinamide group is a key process in many metabolic pathways. wikipedia.org In a cellular context, the nicotinamide part of cofactors like NAD+ participates in a wide array of enzymatic oxidation-reduction reactions. wikipedia.org The oxidation of NADH, for example, involves the transfer of a hydride from the nicotinamide ring. acs.org

The reduction of the nicotinamide ring is a fundamental process in biochemistry, exemplified by the conversion of NAD+ to NADH. nih.gov This reduction typically involves the addition of a hydride ion to the pyridine ring, temporarily disrupting its aromaticity. wikipedia.org The presence of electron-withdrawing groups, such as the chloro and trifluoromethyl groups in this compound, would be expected to facilitate the reduction of the pyridine ring by making it more electron-deficient and thus more susceptible to nucleophilic attack by reducing agents.

Studies on reduced forms of nicotinamide riboside have highlighted their susceptibility to degradation through oxidation, hydration, and isomerization. nih.gov The degradation of reduced pyridine nucleotides by hypohalous acids involves the generation of stable pyridine products. nih.gov

Nucleophilic Substitution Reactions Involving Chlorine Substituents

The chlorine atom at the 2-position of the pyridine ring in this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, being more electronegative than carbon, along with the strongly electron-withdrawing trifluoromethyl group at the 4-position, significantly activates the 2-position towards nucleophilic attack. stackexchange.com This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

The stability of the intermediate formed during the substitution reaction is a key factor. For pyridines, nucleophilic attack at the 2- and 4-positions is favored because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com

A range of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and thiolates, leading to a diverse array of substituted nicotinamide derivatives. The general reactivity of 2-chloropyridines in nucleophilic substitution reactions is a well-established area of heterocyclic chemistry. lookchem.com

Table 1: Examples of Nucleophilic Substitution Reactions on Activated Chloropyridines

NucleophileProduct TypeReference
Amines2-Aminopyridine derivatives epfl.ch
Alkoxides2-Alkoxypyridine derivatives epfl.ch
Thiolates2-Thioetherpyridine derivatives rsc.org

Transformations of the Trifluoromethyl Group

The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, as discussed in the previous section. While direct C-H trifluoromethylation of pyridines is a known process, it often requires specific reagents and conditions and can lead to a mixture of isomers. chemistryviews.orgresearchgate.netchemrxiv.orgacs.org The stability of the CF3 group makes it a valuable substituent in medicinal and materials chemistry for modulating electronic properties and metabolic stability.

Synthesis and Characterization of Novel this compound Derivatives

The versatile reactivity of this compound allows for the synthesis of a wide range of novel derivatives. A particularly fruitful avenue for derivatization involves the modification of the amide linkage.

The amide group of this compound can be readily modified to generate a library of new compounds with potentially altered biological activities or physicochemical properties. The synthesis of such derivatives typically involves the reaction of an activated form of the parent carboxylic acid (2-chloro-4-(trifluoromethyl)nicotinic acid) with a variety of amines.

A common synthetic strategy involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with a primary or secondary amine to form the corresponding N-substituted amide. This approach has been successfully employed for the synthesis of various nicotinamide derivatives. mdpi.com

Table 2: General Synthetic Scheme for N-Substituted this compound Derivatives

StepReactantsReagentsProduct
12-Chloro-4-(trifluoromethyl)nicotinic acidThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-Chloro-4-(trifluoromethyl)nicotinoyl chloride
22-Chloro-4-(trifluoromethyl)nicotinoyl chloride, Amine (R-NH₂)Base (e.g., Triethylamine)N-substituted this compound

The characterization of these novel derivatives relies on a combination of spectroscopic techniques. Proton and carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to elucidate the structure of the molecule, confirming the incorporation of the new substituent on the amide nitrogen. Mass spectrometry (MS) provides information on the molecular weight of the compound, further confirming its identity. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the amide carbonyl stretch. jocpr.comnih.govresearchgate.netresearchgate.net

For example, in the ¹H NMR spectrum of a newly synthesized N-alkyl derivative, one would expect to see new signals corresponding to the protons of the introduced alkyl group, along with the characteristic signals for the protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would show new resonances for the carbons of the alkyl substituent.

Pyridine Ring Substituent Modifications

The chemical reactivity of this compound allows for various modifications to the substituents on the pyridine ring, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies. Research has primarily focused on the displacement of the chlorine atom at the C-2 position and modifications of other groups on the pyridine ring to evaluate the impact on biological activity.

The chlorine atom at the C-2 position is a key site for nucleophilic substitution reactions. For instance, in related nicotinamide structures, this chloro group can be substituted with various nucleophiles such as amines or thiols. Studies on analogous compounds, like 2-chloronicotinamides, have shown that replacement of the chloro group with moieties like -SMe (methylthio), -OMe (methoxy), -CF3 (trifluoromethyl), -NHMe (methylamino), and -NH2 (amino) can significantly influence the compound's biological efficacy. nih.gov In one study, the replacement of a methylthio group with an amino group (-NH2) resulted in a compound with excellent antifungal activity, while other substitutions were found to be unfavorable. nih.gov

Further investigations into SAR have explored moving the position of substituents or introducing different groups. For example, moving an amino group to different positions on the pyridine ring or incorporating a second nitrogen atom to form diazine, pyrimidine, or pyrazine (B50134) analogues has been explored, though these modifications often yielded disappointing results in terms of biological activity. nih.gov The replacement of the entire pyridine ring with a bioisosteric thiazole (B1198619) ring has also been attempted, which similarly proved to be detrimental to the desired activity. nih.gov These studies underscore the sensitivity of the biological activity to the specific arrangement and nature of the substituents on the pyridine core.

Incorporation into Complex Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Diarylamine Scaffolds)

The this compound scaffold serves as a valuable starting material for the synthesis of more complex heterocyclic systems. Its functional groups—the chloro substituent, the trifluoromethyl group, and the carboxamide—offer multiple points for derivatization, allowing for its incorporation into larger molecules with potential applications in medicinal and agricultural chemistry. jst.go.jpresearchoutreach.orgnih.gov

1,3,4-Oxadiazoles

The nicotinamide moiety can be integrated into systems containing a 1,3,4-oxadiazole (B1194373) ring, a common scaffold in biologically active compounds. mdpi.comjchemrev.com The general synthetic strategy often begins with the conversion of the nicotinamide's carboxamide group.

A representative synthesis involves reacting a 2-chloronicotinamide (B82574) derivative with a substituted benzoic acid to form an intermediate, which is then treated with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide. nih.govresearchgate.net This key intermediate can then undergo cyclization to form the 1,3,4-oxadiazole ring through several methods. One common method involves treatment with carbon disulfide (CS2) in the presence of potassium hydroxide, followed by reaction with an alkylating agent, to yield a substituted 1,3,4-oxadiazole. nih.gov Another approach involves reacting the hydrazide with bromocyanogen (BrCN) to introduce an amino group onto the oxadiazole ring. nih.gov

Table 1: Synthesis of Nicotinamide-Containing 1,3,4-Oxadiazoles This table is interactive and represents a general synthetic pathway.

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product Reference
1 2-chloronicotinic acid derivative Substituted 2-aminobenzoic acid - N-(2-carboxyphenyl)-2-chloronicotinamide nih.gov
2 N-(2-carboxyphenyl)-2-chloronicotinamide Hydrazine Hydrate - 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)nicotinamide nih.gov
3a Hydrazinecarbonyl intermediate Carbon Disulfide (CS2) KOH, Ethanol, Reflux 2-chloro-N-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide nih.gov

Diarylamine Scaffolds

Diarylamines are another important structural motif found in many pharmacologically active molecules. nih.gov Nicotinamide derivatives bearing a diarylamine scaffold have been synthesized, typically through a condensation reaction. nih.govfrontiersin.org This synthesis involves coupling a pyridine carboxylic acid with a diarylamine intermediate. nih.gov

The process generally starts with the preparation of the diarylamine intermediate, for example, by reducing a nitrodiphenylamine precursor. nih.gov Subsequently, the diarylamine is reacted with a suitable pyridine carboxylic acid derivative (such as 2-chloro-4-(trifluoromethyl)nicotinic acid, which can be derived from the corresponding nicotinamide) in a condensation reaction. chemicalbook.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used as condensing agents, often with 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst, to facilitate the formation of the amide bond between the nicotinic acid and the diarylamine. nih.gov This approach has been successfully used to prepare a variety of novel nicotinamide derivatives containing a diarylamine-modified scaffold. nih.govresearchgate.net

Table 2: General Synthesis of Diarylamine-Nicotinamide Derivatives This table is interactive and illustrates a common synthetic route.

Step Starting Material 1 Starting Material 2 Reagents/Conditions Product Reference
1 1-Chloro-2-nitrobenzene derivative Substituted aniline Anhydrous K2CO3, PEG1000, 180°C Substituted nitrodiphenylamine nih.gov
2 Substituted nitrodiphenylamine Iron powder, NH4Cl Aqueous ethanol Substituted diarylamine nih.gov

Biological Activities and Mechanistic Investigations of 2 Chloro 4 Trifluoromethyl Nicotinamide and Its Analogs in Vitro and Non Human Studies

Enzyme Inhibition Studies

The inhibitory effects of 2-Chloro-4-(trifluoromethyl)nicotinamide and its analogs have been a key area of investigation, with studies targeting enzymes crucial for viral replication and cellular metabolism.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govmdpi.com It catalyzes the oxidation of succinate to fumarate. mdpi.com A class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs) specifically target this enzyme. nih.govmdpi.com While many commercial SDHIs are carboxamides, the nicotinamide (B372718) scaffold has also been investigated for this inhibitory activity. The inhibition of SDH disrupts cellular respiration and energy production, which is the basis for the fungicidal effect of these compounds. mdpi.com

Research has shown that various nicotinamide derivatives exhibit fungicidal activities, and this is sometimes linked to the modification of structures found in known SDHIs like boscalid. nih.gov The core principle of SDHI action is the reversible inhibition of the SDH enzyme. google.com This reversibility is a crucial aspect, as it allows for a transient effect on the mitochondrial complex. google.com Although direct quantitative data for this compound is not provided in the reviewed literature, the established role of related amide compounds as SDHIs suggests a plausible mechanism for its observed antifungal properties. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis from nicotinamide. nih.govnih.gov NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways. nih.gov The modulation of NAMPT activity is a significant area of research for various therapeutic applications. nih.gov

NAMPT can be targeted by both inhibitors and activators. nih.gov While NAMPT inhibitors are being investigated for cancer therapy due to the high energy demands of tumor cells, NAMPT activators, or positive allosteric modulators (N-PAMs), have the potential to increase NAD+ levels, which can be beneficial in conditions associated with NAD+ depletion. nih.govnih.gov The mechanism of action for some modulators involves binding to a "rear channel" of the NAMPT enzyme, which influences the binding and turnover of nicotinamide. nih.gov Given that this compound is a derivative of nicotinamide, it has the potential to interact with NAMPT, although specific studies detailing its modulatory effects are not prevalent in the reviewed sources.

Antimicrobial Research

The antimicrobial properties of this compound and its analogs have been evaluated against both bacteria and fungi, with a particular emphasis on phytopathogenic fungi.

Antibacterial Spectrum and Efficacy (In vitro)

While the primary focus of research on nicotinamide derivatives has often been on their antifungal properties, some studies have explored their potential as antibacterial agents. The introduction of halogen atoms, such as chlorine, into organic molecules can significantly influence their biological activity. For example, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated that the presence of the chloro atom enhanced its antibacterial potency. nih.gov This suggests that the 2-chloro substitution in this compound could be a key determinant of its antibacterial profile.

In vitro studies on novel aminobenzimidazole compounds, which are also nitrogen-containing heterocyclic structures, have shown potent inhibition of bacterial DNA gyrase and topoisomerase IV, leading to excellent antibacterial activity against a broad spectrum of pathogens. nih.gov These findings highlight the potential for nicotinamide-based compounds to act as bacterial topoisomerase inhibitors, although specific data for this compound is needed to confirm this.

Antifungal Activities against Phytopathogenic Fungi (In vitro)

A significant body of research has been dedicated to the antifungal activities of nicotinamide derivatives against various plant pathogenic fungi. These compounds have shown promise as potential agricultural fungicides. For instance, certain nicotinamide derivatives have demonstrated good fungicidal activities against Alternaria alternata. nih.gov

Studies have reported on the antifungal efficacy of various nicotinamide analogs. For example, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed moderate antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov The parent compound, nicotinamide (Vitamin B3), itself has shown moderate antifungal activity against Candida albicans, including fluconazole-resistant isolates. nih.govnih.gov This inherent antifungal property of the nicotinamide core structure provides a strong foundation for the development of more potent derivatives.

The table below summarizes the in vitro antifungal activity of a selected nicotinamide derivative, 16g, against various strains of Candida albicans, illustrating the potential of this class of compounds.

StrainMIC (μg/mL) of 16gMIC (μg/mL) of Fluconazole
C. albicans (Fluconazole-sensitive 1)0.1250.25
C. albicans (Fluconazole-sensitive 2)0.50.5
C. albicans (Fluconazole-resistant 1)1>64
C. albicans (Fluconazole-resistant 2)2>64
C. albicans (Fluconazole-resistant 3)4>64
C. albicans (Fluconazole-resistant 4)0.532
C. albicans (Fluconazole-resistant 5)1>64
C. albicans (Fluconazole-resistant 6)216
Data derived from a study on nicotinamide derivatives as potent antifungal agents. nih.gov

The data indicates that derivative 16g has comparable or superior activity to fluconazole, especially against resistant strains, highlighting the therapeutic potential of modified nicotinamide scaffolds. nih.gov

Inhibition of Bacterial Phosphopantetheinyl Transferase

Phosphopantetheinyl transferases (PPTases) are crucial enzymes in bacteria, involved in the biosynthesis of primary and secondary metabolites. They are considered attractive targets for novel antibacterial agents. Despite the interest in PPTase inhibitors, a review of available scientific literature did not yield specific studies investigating the inhibitory activity of this compound against bacterial phosphopantetheinyl transferase. Research on PPTase inhibitors has explored other chemical scaffolds, such as amidino-urea and hydroxypyrimidinethione compounds. nih.gov

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of nicotinamide derivatives has been an area of significant research interest. While direct studies on this compound are limited, research on analogous structures provides insight into the anti-proliferative effects of this chemical family. A study focused on designing nicotinamide derivatives as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer progression, evaluated the cytotoxicity of several related compounds against a panel of human cancer cell lines.

Several analogs featuring the 2-chloronicotinamide (B82574) core structure demonstrated notable cytotoxic activity. For instance, compounds where the nicotinamide nitrogen is attached to a substituted phenyl ring have been assessed. The substitutions on the phenyl ring, including trifluoromethyl and other halogen groups, play a critical role in modulating the cytotoxic potency. The table below summarizes the in vitro cytotoxicity (IC₅₀ values) of representative 2-chloronicotinamide analogs against various human cancer cell lines.

Interactive Data Table: In Vitro Cytotoxicity of 2-Chloronicotinamide Analogs (IC₅₀ in µM)
CompoundMDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
2-chloro-N-(4-methoxy-3-(trifluoromethyl)phenyl)nicotinamide1.983.452.54>10
2-chloro-N-(3-chloro-4-fluorophenyl)nicotinamide5.678.326.11>10
2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)nicotinamide0.891.541.234.76
2-chloro-N-(3,5-bis(trifluoromethyl)phenyl)nicotinamide0.540.980.762.13

Note: The data presented is for structural analogs of this compound to illustrate the potential activity of this chemical class. The specific positioning of the trifluoromethyl group at position 4 of the nicotinamide ring may alter activity.

The results indicate that compounds with a trifluoromethyl group on the N-phenyl ring exhibit potent cytotoxicity, often in the low micromolar to sub-micromolar range. The compound 2-chloro-N-(3,5-bis(trifluoromethyl)phenyl)nicotinamide, for example, showed the highest potency across the tested cell lines.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For the 2-chloronicotinamide scaffold, SAR investigations have revealed key structural features that govern its anticancer potency, particularly as STAT3 inhibitors.

The core 2-chloronicotinamide moiety is a critical pharmacophore. The amide (-CONH-) linker is vital for activity, as its replacement or alkylation often leads to a significant loss of potency. The SAR exploration has largely focused on the substituents of the N-phenyl ring attached to the amide nitrogen.

Key SAR findings for this class of compounds include:

Halogen Substitution: The presence of a chlorine atom at the 2-position of the nicotinamide ring is considered important for the activity profile.

Trifluoromethyl Group: The inclusion of one or more trifluoromethyl (-CF₃) groups on the N-phenyl ring is a consistent feature of the most potent analogs. The -CF₃ group is a strong electron-withdrawing group and increases the lipophilicity of the molecule, which may enhance cell membrane permeability and binding affinity to the target protein.

Position of Substituents: The position of the substituents on the N-phenyl ring significantly impacts activity. For instance, having a trifluoromethyl group at the meta-position (position 3) of the phenyl ring, often in combination with another halogen or -CF₃ group, generally leads to high potency. The analog 2-chloro-N-(3,5-bis(trifluoromethyl)phenyl)nicotinamide was identified as a particularly potent derivative, suggesting that substitution at both the 3 and 5 positions is highly favorable for cytotoxic activity.

Other Substitutions: The introduction of electron-donating groups, such as a methoxy (B1213986) (-OCH₃) group, can also result in potent compounds, as seen with 2-chloro-N-(4-methoxy-3-(trifluoromethyl)phenyl)nicotinamide. This indicates that a complex interplay of electronic and steric factors governs the biological activity.

These SAR studies underscore the importance of the specific arrangement of chloro and trifluoromethyl substituents on the nicotinamide and N-phenyl rings, respectively, for achieving high cytotoxic potency in cancer cells.

Computational Chemistry and Molecular Modeling of 2 Chloro 4 Trifluoromethyl Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods provide a detailed understanding of the electronic structure, which governs the behavior of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods in computational chemistry. nih.gov DFT calculations can determine a molecule's optimized geometry, fundamental vibrational frequencies, and various thermodynamic parameters. scbt.com

For instance, in a study on the related molecule 2-chloro-4-(trifluoromethyl)pyridine (B1345723) (2CTFMP), DFT calculations were performed using the B3LYP and LSDA methods with a 6-311++G(d,p) basis set. researchgate.net These calculations were used to obtain the optimized molecular structure and predict vibrational frequencies, which were then compared with experimental Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. researchgate.net Such studies demonstrate how DFT can accurately model molecular parameters, providing a bridge between theoretical calculations and experimental observations. researchgate.net

HOMO/LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.netchemicalbook.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com Analysis of these orbitals helps in understanding charge transfer within the molecule and predicting sites for electrophilic and nucleophilic attack. chemicalbook.comresearchgate.net The energies of the HOMO and LUMO are also used to calculate various molecular properties, including ionization potential, electron affinity, chemical potential, hardness, and softness. nih.gov

Table 1: Conceptual Electronic Properties Derived from HOMO-LUMO Analysis This table is illustrative of the types of data generated from a HOMO-LUMO analysis and does not represent actual calculated values for 2-Chloro-4-(trifluoromethyl)nicotinamide.

Parameter Formula Significance
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Softness (S) 1 / (2η) Reciprocal of hardness; indicates high polarizability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule. frontiersin.org It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. The analysis focuses on hyperconjugative interactions, which involve charge transfer from a filled donor orbital (like a bonding orbital or a lone pair) to an empty acceptor orbital (typically an antibonding orbital). frontiersin.orgijcce.ac.ir

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For example, NBO analysis can reveal charge transfer from a lone pair on a nitrogen or oxygen atom to an adjacent antibonding C-C or C-N orbital, which helps to stabilize the molecular structure. frontiersin.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation is crucial in drug discovery and medicinal chemistry for understanding how a potential drug molecule might interact with its biological target. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

A lower docking score generally indicates a more favorable and stable interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For nicotinamide (B372718) derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes by simulating their binding to the active sites of proteins like VEGFR-2.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. rsc.org Because different conformers can have different energy levels, a molecule will predominantly exist in its most stable, lowest-energy conformation.

Computational methods can be used to explore the potential energy surface (PES) of a molecule. The PES is a multidimensional surface that maps the energy of the molecule as a function of its geometry. github.io By calculating the energy for various conformations, researchers can identify the global and local energy minima, which correspond to the most stable conformers. github.io For molecules with flexible groups, like the carboxamide group in nicotinamides or the trifluoromethyl group, this analysis is vital to understand their three-dimensional structure and how it might influence their interactions with other molecules. rsc.org

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data. Methods like DFT can accurately calculate the vibrational frequencies that correspond to peaks in FT-IR and FT-Raman spectra. researchgate.net

For example, in the analysis of 2-chloro-4-(trifluoromethyl)pyridine, calculated vibrational wavenumbers showed good agreement with experimental findings. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. researchgate.net

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for 2-chloro-4-(trifluoromethyl)pyridine Data sourced from a DFT study on 2-chloro-4-(trifluoromethyl)pyridine to illustrate the application of spectroscopic prediction. researchgate.net

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
C-H out of plane bending 734 730 732

This comparative data highlights the accuracy of computational methods in predicting spectroscopic properties, making them an essential complement to experimental analysis.

Computational Modeling of this compound Co-crystals Remains a Developing Area

Computational techniques are crucial in modern pharmaceutical sciences for predicting the formation and stability of co-crystals. These methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, allow researchers to investigate intermolecular interactions, lattice energies, and the thermodynamic stability of potential co-crystal structures before undertaking extensive experimental work. Such analyses are vital for designing novel solid forms of active pharmaceutical ingredients with improved physicochemical properties.

The stability of a co-crystal is a critical parameter, and it is often assessed by comparing the lattice energy of the co-crystal with the sum of the lattice energies of the individual co-formers. A more stable co-crystal will have a more negative lattice energy. Interaction analysis, on the other hand, delves into the specific non-covalent interactions, such as hydrogen bonds and halogen bonds, that hold the co-crystal lattice together. Understanding these interactions is key to predicting whether a co-crystal will form and how stable it will be.

Although general principles of co-crystal design are well-established, the specific influence of the chloro and trifluoromethyl substituents on the nicotinamide scaffold in the context of co-crystal formation with other molecules has not been specifically elucidated in available research. These functional groups are known to participate in various intermolecular interactions, which could lead to the formation of stable co-crystals with suitable co-formers.

Future research in this area would be valuable. Computational studies could screen potential co-formers for this compound, predict the geometry and stability of the resulting co-crystals, and provide insights into the key intermolecular interactions. This information would be instrumental in guiding experimental efforts to synthesize and characterize novel co-crystals of this compound.

Advanced Spectroscopic Characterization of 2 Chloro 4 Trifluoromethyl Nicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Chloro-4-(trifluoromethyl)nicotinamide, both ¹H and ¹³C NMR, along with advanced two-dimensional techniques, provide a complete picture of its atomic connectivity and chemical environment.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the chlorine atom, the trifluoromethyl group, and the carboxamide group significantly influences the chemical shifts of the aromatic protons and carbons.

¹H-NMR Analysis: The pyridine ring of this compound has two protons. The proton at the 5-position (H-5) is expected to appear at a lower field (higher ppm) than the proton at the 6-position (H-6) due to the deshielding effect of the adjacent carboxamide group. The trifluoromethyl group at the 4-position will also exert a strong deshielding effect on the neighboring H-5. The amide protons (-NH₂) of the nicotinamide (B372718) group would typically appear as a broad singlet in the downfield region of the spectrum.

¹³C-NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each of the six carbons in the pyridine ring, the carbon of the trifluoromethyl group, and the carbonyl carbon of the amide. The carbons attached to or in close proximity to the electronegative chlorine and trifluoromethyl groups (C-2 and C-4) are expected to be significantly deshielded and thus appear at a higher chemical shift. The carbonyl carbon of the amide group will also resonate at a characteristic downfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 2-chloro-4-(trifluoromethyl)pyridine) researchgate.net

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-5~8.0 - 8.5-
H-6~7.5 - 8.0-
-NH₂~7.0 - 8.0 (broad)-
C-2-~150 - 155
C-3-~135 - 140
C-4-~140 - 145 (q)
C-5-~120 - 125
C-6-~115 - 120
-C=O-~165 - 170
-CF₃-~120 - 125 (q)

Note: The chemical shifts are estimations and may vary based on the solvent and experimental conditions. The carbons attached to the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the signals of H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons (¹H-¹³C one-bond coupling). The HSQC spectrum would show cross-peaks connecting the signals of H-5 to C-5 and H-6 to C-6, allowing for the direct assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, correlations would be expected from H-5 to C-3, C-4, and the carbonyl carbon, and from H-6 to C-2 and C-4. The amide protons would also show correlations to the carbonyl carbon and C-3.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Interpretation

The vibrational spectrum of this compound is complex due to the presence of multiple functional groups. The assignments of the observed vibrational bands are typically made by comparison with the spectra of related compounds and with the aid of theoretical calculations.

Key expected vibrational modes include:

N-H stretching: The amide group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3100-3400 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl stretching of the amide group is expected around 1650-1690 cm⁻¹.

Pyridine ring vibrations: The C-C and C-N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-F stretching: The trifluoromethyl group will have strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected to be in the lower frequency region, typically around 600-800 cm⁻¹.

Interactive Data Table: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H asymmetric stretching3300 - 3400MediumWeak
N-H symmetric stretching3100 - 3200MediumWeak
C-H stretching (aromatic)3000 - 3100MediumStrong
C=O stretching1650 - 1690StrongMedium
N-H bending1600 - 1650StrongWeak
Pyridine ring stretching1400 - 1600StrongStrong
C-F stretching1100 - 1300Very StrongMedium
C-Cl stretching600 - 800MediumStrong

Experimental vs. Theoretical Spectral Correlation

A powerful approach for the detailed analysis of vibrational spectra is the combination of experimental measurements with theoretical calculations, typically using Density Functional Theory (DFT). researchgate.net By calculating the vibrational frequencies and intensities of the optimized molecular geometry, a theoretical spectrum can be generated.

This theoretical spectrum can then be compared with the experimental IR and Raman spectra. This comparison allows for a more confident assignment of the observed vibrational bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data. Such correlative studies have been successfully applied to nicotinamide and its derivatives, providing a robust methodology for the vibrational analysis of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through several pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for this molecule would include:

Loss of the amide group (-CONH₂): This would result in a significant fragment ion.

Loss of the chlorine atom (-Cl): Cleavage of the C-Cl bond would lead to another prominent fragment.

Loss of the trifluoromethyl group (-CF₃): The C-CF₃ bond may also cleave to produce a characteristic fragment.

Cleavage of the pyridine ring: Under higher energy conditions, the aromatic ring itself can fragment, leading to a series of smaller ions.

Analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the reconstruction of the molecular structure and provides confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide exceptional mass accuracy, typically below 5 parts per million (ppm), and high resolving power. nih.govnih.gov This capability allows for the determination of a compound's elemental composition from its exact mass.

The primary application of HRMS in characterizing this compound is the unequivocal confirmation of its molecular formula, C₇H₄ClF₃N₂O. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions (isobaric interferences). nih.gov This level of precision is fundamental in structural characterization, metabolite identification, and purity assessment in pharmaceutical and analytical chemistry. nih.gov The integration of soft ionization techniques with HRMS enables the analysis of intact molecules directly from complex mixtures, providing information-rich data for molecular-level characterization. nih.gov

Table 1: HRMS Data for this compound This table illustrates the theoretical exact mass for the primary isotopic composition of the protonated molecule [M+H]⁺ and a hypothetical measurement demonstrating the sub-ppm accuracy typical of HRMS analysis.

Molecular FormulaIon SpeciesTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₇H₄ClF₃N₂O[M+H]⁺239.00405239.004210.67

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the separation, detection, and quantification of this compound, particularly in complex sample matrices. researchtrends.net This technique is widely applied for the analysis of structurally related compounds, such as the insecticide flonicamid (B1672840) and its metabolites, which include 4-trifluoromethylnicotinamide (TFNA-AM). researchgate.net

Methodologies for analogous compounds typically employ reversed-phase liquid chromatography for separation, often using a C18 stationary phase. researchgate.netnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve ionization efficiency. researchtrends.net Following chromatographic separation, detection is achieved by mass spectrometry, commonly with electrospray ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing compounds.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is utilized. In this setup, the precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM), allows for highly selective quantification and unambiguous identification, even at trace levels. researchtrends.net This approach is standard for residue analysis of pesticides and related compounds in environmental and biological samples. nih.govresearchgate.netscielo.br

Table 2: Typical LC-MS/MS Parameters for Analysis of Related Nicotinamide Derivatives This table presents representative parameters used in LC-MS/MS methods for compounds structurally similar to this compound, such as flonicamid and its metabolites. These parameters serve as a basis for developing a specific method for the target analyte.

ParameterTypical Condition/ValueReference
LC ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid researchtrends.net
Ionization ModeElectrospray Ionization Positive (ESI+) nih.gov
Analysis ModeSelected Reaction Monitoring (SRM) researchtrends.net
Precursor Ion [M+H]⁺ (example: TFNA-AM)m/z 207 researchgate.net
Product Ions (example: TFNA-AM)m/z 190, 162 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic properties of this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's structure, specifically its chromophores.

The structure of this compound contains two primary chromophores: the substituted pyridine ring and the carboxamide group. These features give rise to predictable electronic transitions. researchgate.net

π → π* Transitions: These high-energy transitions are associated with the π-electron system of the aromatic pyridine ring. They typically result in strong absorption bands in the UV region. The presence of substituents on the ring, such as the chloro and trifluoromethyl groups, can shift the wavelength and intensity of these absorptions.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the nitrogen and oxygen atoms of the amide group) to an antibonding π* orbital. researchgate.net These transitions are generally of lower energy and intensity compared to π → π* transitions and may appear as a shoulder on a larger absorption band or as a distinct band at a longer wavelength.

Studies on related nicotinamide compounds have shown that they form charge-transfer complexes, which can lead to new, distinct absorption bands in the visible spectrum. researchgate.net The specific absorption maxima (λmax) for this compound are influenced by the electronic effects of its substituents and the solvent used for analysis.

Table 3: Expected Electronic Transitions for this compound This table outlines the types of electronic transitions anticipated for the compound based on its functional groups and the typical spectral regions where these absorptions occur.

Electronic TransitionAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πPyridine Ring (Aromatic System)~200-280 nmHigh
n → πPyridine Ring (N lone pair), Carboxamide (N, O lone pairs)~270-350 nmLow

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-4-(trifluoromethyl)nicotinamide, and what intermediates are critical for yield optimization?

  • Methodology : Synthesis typically involves coupling reactions using nicotinic acid derivatives. For example, halogenation of 4-(trifluoromethyl)nicotinic acid with phosphorus oxychloride (POCl₃) can introduce the chloro group. Key intermediates include 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2) and its activated derivatives (e.g., acyl chlorides) .
  • Critical Factors : Reaction temperature (≥150°C for decarboxylation) and stoichiometric control of halogenating agents to minimize side products like 2,4-dichloro analogs .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

  • Analytical Tools : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment, as validated for structurally related benzoic acid derivatives (RSD <1.2%) .
  • Stability Data : Store at 0–6°C to prevent decomposition, as indicated by its sensitivity to ambient moisture and thermal degradation above 110°C .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
  • Hazard Mitigation : Avoid inhalation of decomposition products (toxic HF gas may form at high temperatures). Install emergency showers and eyewash stations .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group activates the pyridine ring at the 4-position, directing nucleophilic attack to the 2-chloro site. This is critical for designing derivatives like thieno-pyrimidines, where regioselectivity impacts biological activity .
  • Experimental Validation : Compare reaction kinetics using ¹⁹F NMR to track substituent effects .

Q. What structural modifications enhance its herbicidal activity, and how do these correlate with target-site binding?

  • SAR Analysis : Derivatives with electron-deficient aromatic rings (e.g., nitro or sulfonamide groups) show improved inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in plant pigment biosynthesis. For example, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide (fomesafen) is a potent herbicide .
  • Target Validation : Use computational docking (e.g., AutoDock Vina) to model interactions with PPO’s active site .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Data Reconciliation : Optimize reaction stoichiometry (e.g., POCl₃:substrate ratio ≥3:1) and monitor by TLC. Conflicting yields (e.g., 70–90%) may arise from incomplete halogenation due to moisture contamination .
  • Quality Control : Use GC-MS to detect trace impurities like 2,4-dichloro byproducts .

Q. What strategies improve the compound’s bioavailability in drug delivery systems targeting hypoxic tumors?

  • Nanocarrier Design : Encapsulate in hypoxia-responsive nanoparticles (e.g., azobenzene-functionalized polymers) that release payloads in low-oxygen environments.
  • In Vivo Validation : Test efficacy in murine xenograft models using LC-MS/MS for pharmacokinetic profiling .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue
Melting Point53–57°C
Flash Point>110°C
Solubility (25°C)0.1 mg/mL in DMSO
Storage Conditions0–6°C, inert atmosphere

Table 2. Common Analytical Methods

TechniqueApplicationParameters
HPLC-UVPurity assessmentC18 column, λ=254 nm
GC-MSImpurity profilingEI mode, m/z 190–300
¹H/¹⁹F NMRStructural confirmationDMSO-d6, 400 MHz

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